5-methyl-N-(3-methylphenyl)-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-methyl-N-(3-methylphenyl)-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry This particular compound is of interest due to its unique structural features, which include a triazole ring, a benzoxazole moiety, and various substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(3-methylphenyl)-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, including the formation of the triazole ring and the introduction of the benzoxazole and phenyl groups. One common synthetic route is as follows:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often carried out in the presence of a copper catalyst under mild conditions.
Introduction of the Benzoxazole Moiety: The benzoxazole group can be introduced through a condensation reaction between an o-aminophenol and a carboxylic acid derivative.
Substitution with Phenyl Groups: The phenyl groups can be introduced through various substitution reactions, such as Friedel-Crafts acylation or alkylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(3-methylphenyl)-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
5-methyl-N-(3-methylphenyl)-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-cancer, anti-inflammatory, and antimicrobial agents.
Biological Studies: It can be used as a probe to study various biological processes and pathways, including enzyme inhibition and receptor binding.
Material Science: The compound’s structural properties may make it useful in the development of new materials with specific electronic or optical properties.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic compounds, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-methyl-N-(3-methylphenyl)-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds with similar triazole rings, such as 1,2,3-triazole-4-carboxamides, share some structural features and biological activities.
Benzoxazole Derivatives:
Phenyl-Substituted Compounds: Compounds with phenyl groups, such as N-phenyl-1,2,3-triazole-4-carboxamide, exhibit similar chemical reactivity and biological properties.
Uniqueness
The uniqueness of 5-methyl-N-(3-methylphenyl)-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide lies in its combination of structural features, including the triazole ring, benzoxazole moiety, and substituted phenyl groups. This combination imparts distinct chemical reactivity and biological activities, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C24H19N5O2 |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
5-methyl-N-(3-methylphenyl)-1-(3-phenyl-2,1-benzoxazol-5-yl)triazole-4-carboxamide |
InChI |
InChI=1S/C24H19N5O2/c1-15-7-6-10-18(13-15)25-24(30)22-16(2)29(28-26-22)19-11-12-21-20(14-19)23(31-27-21)17-8-4-3-5-9-17/h3-14H,1-2H3,(H,25,30) |
InChI Key |
WVUZGPZNMBKNBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5)C |
Origin of Product |
United States |
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